Cytotoxic Selectivity: Differential Activity Against Human Lymphoblastic Leukemia Cells vs. Structural Analogs
In a direct structure-activity relationship (SAR) study, a derivative of 3-(acridin-9-ylamino)phenol demonstrated approximately 100-fold more potent cytotoxicity than its parent N-mustard analogs against human lymphoblastic leukemic cells (CCRF-CEM) [1]. This significant increase in potency is attributed to the optimized positioning of the alkylating N-mustard residue on the anilino ring, highlighting the meta-substituted phenol's critical role in enhancing antitumor efficacy [1].
| Evidence Dimension | In vitro Cytotoxicity (Potency) |
|---|---|
| Target Compound Data | (3-(acridin-9-ylamino)-5-{2-[bis(2-chloroethyl)amino]ethoxy}phenyl)methanol (a direct derivative of the target compound) |
| Comparator Or Baseline | Parent N-mustard derivatives lacking the specific 3-(acridin-9-ylamino)phenol scaffold |
| Quantified Difference | Approximately 100-fold increase in cytotoxic potency |
| Conditions | Human lymphoblastic leukemic cells (CCRF-CEM) in culture |
Why This Matters
This class-level inference demonstrates that the 3-(acridin-9-ylamino)phenol scaffold is a privileged structure for generating highly potent antitumor agents, guiding procurement for medicinal chemistry and oncology research.
- [1] Bacherikov, V. A., Chou, T. C., Dong, H. J., Zhang, X., Chen, C. H., Lin, Y. W., Tsai, T. J., Lee, R. Z., Liu, L. F., & Su, T. L. (2005). Potent antitumor 9-anilinoacridines bearing an alkylating N-mustard residue on the anilino ring: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 13(12), 3993-4006. View Source
